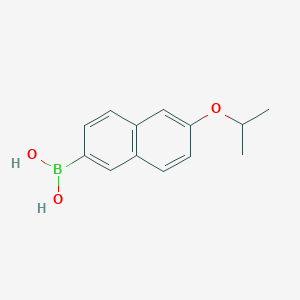

6-Isopropoxynaphthalene-2-boronic acid

Description

Evolution and Significance of Organoboron Compounds in Modern Chemical Transformations

Organoboron compounds, characterized by a carbon-boron bond, have a rich history in organic chemistry, evolving from niche curiosities to indispensable reagents. wikipedia.orgfiveable.me Their journey to prominence began with the discovery of hydroboration, but their utility exploded with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. numberanalytics.comchemenu.com This reaction allows for the efficient formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. fiveable.menumberanalytics.com

Arylboronic acids, a subclass of organoboron compounds with the general formula R-B(OH)₂, have become particularly favored in synthesis. wikipedia.org Their appeal stems from several advantageous properties: they are generally stable, crystalline solids with low toxicity, making them easier and safer to handle than many other organometallic reagents. fiveable.menih.gov Their reactivity can be readily tuned by altering the substituents on the aromatic ring, providing chemists with a high degree of control over the synthetic process. rsc.org The versatility of arylboronic acids extends beyond Suzuki couplings, with applications in C-N, C-O, and C-S bond formation, as well as in catalysis and materials science. researchgate.netmdpi.com

Importance of Naphthalene (B1677914) Architectures in Chemical Research and Development

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental scaffold in a vast array of chemical compounds. ijpsjournal.comekb.eg Its rigid, planar structure and extended π-electron system impart unique photophysical and electronic properties, making it a valuable component in the design of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com

In the realm of medicinal chemistry, the naphthalene moiety is a privileged structure, appearing in numerous FDA-approved drugs. ekb.egnih.gov Its incorporation into a molecule can enhance biological activity and modulate pharmacokinetic properties. Naphthalene derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ijpsjournal.comnih.govresearchgate.net The ability to functionalize the naphthalene core at various positions allows for the systematic exploration of structure-activity relationships, a critical aspect of drug discovery. ekb.egekb.eg

Contextualization of 6-Isopropoxynaphthalene-2-boronic Acid within the Class of Functionalized Naphthalene Boronic Acids

This compound belongs to a specific and highly useful class of reagents that combines the advantageous features of both arylboronic acids and the naphthalene scaffold. The boronic acid group at the 2-position serves as a reactive handle for cross-coupling reactions, enabling the facile introduction of the naphthalene unit into larger molecules. The isopropoxy group at the 6-position, on the other hand, acts as a modulating substituent.

This functionalization can influence the compound's solubility, electronic properties, and steric hindrance, thereby affecting its reactivity in synthetic transformations. Furthermore, in the context of medicinal chemistry, the isopropoxy group can impact a molecule's binding affinity to biological targets and its metabolic stability. The strategic placement of these two functional groups makes this compound a valuable building block for the synthesis of targeted molecules with specific, designed properties.

Properties

IUPAC Name |

(6-propan-2-yloxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BO3/c1-9(2)17-13-6-4-10-7-12(14(15)16)5-3-11(10)8-13/h3-9,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPYKUBNWRQNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Molecular Structure

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis and materials science. 6-Isopropoxynaphthalene-2-boronic acid is a white to off-white solid.

| Property | Value |

| CAS Number | 1334221-34-9 |

| Molecular Formula | C₁₃H₁₅BO₃ |

| Molecular Weight | 230.07 g/mol |

| Melting Point | Not available |

This data is compiled from publicly available chemical databases.

Synthesis and Characterization

The synthesis of functionalized arylboronic acids like 6-Isopropoxynaphthalene-2-boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized naphthalene (B1677914) ring. A common and effective method is the lithium-halogen exchange followed by borylation.

A general synthetic route starts with a di-substituted naphthalene, such as 2-bromo-6-isopropoxynaphthalene. This starting material can be prepared via the alkylation of 2-bromo-6-naphthol. The borylation step is then achieved by treating the 2-bromo-6-isopropoxynaphthalene with a strong base, typically n-butyllithium, at low temperatures to generate an aryllithium intermediate. This highly reactive species is then quenched with a boron electrophile, such as triisopropyl borate (B1201080), followed by acidic workup to yield the desired this compound.

| Step | Reagents and Conditions |

| Alkylation | 2-bromo-6-naphthol, Isopropyl halide, Base |

| Lithium-Halogen Exchange | 2-bromo-6-isopropoxynaphthalene, n-Butyllithium, -78 °C |

| Borylation | Triisopropyl borate |

| Workup | Acidic solution (e.g., HCl) |

Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

Applications in Organic Synthesis

The primary application of 6-Isopropoxynaphthalene-2-boronic acid lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. chemenu.com This reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of complex organic molecules. chemrxiv.org

In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction allows for the efficient construction of biaryl and substituted alkene structures containing the 6-isopropoxynaphthalene moiety.

| Reaction | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Biaryl |

| Suzuki-Miyaura Coupling | Vinyl Halide/Triflate | Substituted Alkene |

The utility of this compound extends to other palladium-catalyzed transformations, enabling the formation of carbon-heteroatom bonds. These reactions further broaden the scope of molecules that can be synthesized from this versatile precursor.

Role in Medicinal Chemistry and Drug Discovery

Precursor Synthesis and Strategic Functionalization of Naphthalene Systems

The foundation for the synthesis of this compound and related compounds lies in the preparation of appropriately substituted naphthalene precursors. The strategic installation of functional groups on the naphthalene ring system is paramount for directing the subsequent borylation to the desired position. A common and effective precursor for the target compound is 2-bromo-6-isopropoxynaphthalene.

The synthesis of such precursors often begins with commercially available naphthols. For instance, 6-bromo-2-naphthol (B32079) can be used as a starting material. The hydroxyl group can be converted to an isopropoxy group via a Williamson ether synthesis, reacting the naphthol with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

Alternatively, functionalization can be achieved through electrophilic aromatic substitution reactions on naphthalene derivatives. However, controlling the regioselectivity of these reactions can be challenging due to the complex reactivity of the naphthalene nucleus. researchgate.net Therefore, multi-step sequences involving protection, directed functionalization, and deprotection are often employed to achieve the desired substitution pattern. The synthesis of 2,6-disubstituted naphthalenes, for example, is a key process for creating precursors for shape-selective materials. rsc.org

Direct Metalation and Boronation Approaches

Classical organometallic methods provide direct and reliable pathways to naphthalene boronic acids from halogenated precursors. These methods typically involve the formation of a highly reactive organometallic intermediate which is then trapped with a boron electrophile.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. While highly effective for benzene (B151609) derivatives, its application to naphthalenes requires careful consideration of the DMG and reaction conditions. For example, 1,8-diamide groups have been used to direct metalation to the 2- and 7-positions of the naphthalene core. researchgate.netnih.gov Following the generation of the lithiated intermediate, the reaction is quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form the boronic ester, which is subsequently hydrolyzed to the boronic acid.

Halogen-Metal Exchange Followed by Boron Electrophile Quenching

One of the most common and straightforward methods for preparing aryl boronic acids is through halogen-metal exchange. wikipedia.orgacs.orgnih.gov This reaction is particularly effective for bromo- and iodo-naphthalenes. acs.org The process involves treating a halogenated naphthalene, such as 2-bromo-6-isopropoxynaphthalene, with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). nih.govyoutube.com This rapidly exchanges the halogen atom for a lithium atom, creating a highly nucleophilic naphthyllithium species. wikipedia.org

This intermediate is not isolated but is immediately "quenched" by adding a boron electrophile like a trialkyl borate. nih.govgoogle.com The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final this compound. This method is widely used due to its high efficiency and the ready availability of the necessary precursors. google.com

| Step | Reagent | Purpose | Temperature |

| 1 | n-Butyllithium (n-BuLi) | Halogen-Metal Exchange | -78 °C |

| 2 | Triisopropyl Borate | Boronation (Quench) | -78 °C to RT |

| 3 | Acid (e.g., HCl) | Hydrolysis to Boronic Acid | Room Temperature |

Transition Metal-Catalyzed Borylation Reactions

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions that allow for the direct borylation of C-H bonds or the efficient conversion of aryl halides to boronic esters, often with high regioselectivity and functional group compatibility.

Iridium-Catalyzed C-H Borylation of Naphthalene Derivatives

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct installation of boryl groups onto aromatic rings, including naphthalene systems. rsc.orgresearchgate.net This method avoids the need to pre-functionalize the substrate with a halogen, making it a more atom-economical approach. nih.gov The reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source and an iridium complex, such as [Ir(cod)OMe]₂, as the catalyst. nih.gov

The regioselectivity of the borylation is influenced by steric and electronic factors of the substituents already present on the naphthalene ring. nih.govnih.gov For instance, silyl (B83357) groups have been shown to direct borylation to the peri position. nih.govnih.gov In other cases, borylation can be directed to the less sterically hindered positions of the naphthalene core, which can be exploited for the synthesis of specific isomers. rsc.orgrsc.org

| Catalyst System | Boron Source | Key Feature |

| [Ir(cod)OMe]₂ / Ligand | B₂(pin)₂ | Direct C-H functionalization |

| Iridium Complexes | B₂(pin)₂ | High functional group tolerance |

Palladium-Catalyzed Borylation Protocols

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Miyaura borylation, a key example, involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, like B₂pin₂, in the presence of a palladium catalyst and a base. nih.gov This method is exceptionally versatile and tolerant of a wide array of functional groups, making it suitable for complex molecule synthesis. frontierspecialtychemicals.com

For the synthesis of this compound pinacol (B44631) ester, 2-bromo-6-isopropoxynaphthalene would be reacted with B₂pin₂ using a catalyst system such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like potassium acetate. The resulting boronate ester can be used directly in subsequent reactions (e.g., Suzuki-Miyaura coupling) or hydrolyzed to the corresponding boronic acid. More recent developments include novel approaches like the palladium-catalyzed decarbonylative borylation of aryl anhydrides. nsf.gov

| Catalyst | Ligand | Base | Boron Source |

| Pd(OAc)₂ | dppb | None | B₂(pin)₂ |

| Pd(PPh₃)₄ | PPh₃ | KOAc | B₂(pin)₂ |

| PdCl₂(dppf) | dppf | KOAc | B₂(pin)₂ |

Ruthenium-Catalyzed C-H Silylation and Subsequent Transformation to Boronic Acid

A contemporary and efficient approach to the synthesis of arylboronic acids involves the direct functionalization of C-H bonds, which circumvents the need for pre-functionalized starting materials. Ruthenium-catalyzed C-H silylation has emerged as a powerful tool in this regard. mdpi.com This methodology typically involves the reaction of an aromatic substrate with a silylating agent in the presence of a ruthenium catalyst. The resulting aryl silane (B1218182) can then be readily converted to the corresponding boronic acid.

While a specific protocol for the ruthenium-catalyzed C-H silylation of 6-isopropoxynaphthalene to directly yield the 2-silyl derivative is not extensively documented, the general mechanism proceeds through the activation of a C-H bond by a ruthenium complex. For naphthalene derivatives, regioselectivity is a key consideration. The electronic and steric properties of the isopropoxy substituent at the 6-position would influence the site of silylation. Following the successful silylation, the transformation of the resulting arylsilane to the boronic acid is typically achieved through an oxidative cleavage of the carbon-silicon bond followed by borylation. This two-step sequence provides an indirect yet powerful route to the desired boronic acid.

Table 1: Proposed Reaction Sequence for Ruthenium-Catalyzed C-H Silylation and Borylation

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 6-Isopropoxynaphthalene | Hydrosilane, Ruthenium Catalyst | 6-Isopropoxy-2-silylnaphthalene |

It is important to note that ruthenium catalysts can also be employed in C-H arylation reactions using boronic acids as the arylating agent, highlighting the versatility of ruthenium in C-H functionalization chemistry. nih.govresearchgate.net

Alternative Synthetic Routes to Naphthalene Boronic Acids

Beyond C-H activation strategies, several other methods have been developed for the synthesis of naphthalene boronic acids. These alternative routes often rely on different starting materials and reaction mechanisms.

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a classic and reliable method for the synthesis of organoboranes. To synthesize naphthalene boronic acids via this route, an appropriately substituted alkynylnaphthalene would serve as the precursor. The hydroboration of the alkyne would be followed by an oxidative workup to yield the desired boronic acid.

Ruthenium complexes have been reported to catalyze the (Z)-selective hydroboration of terminal alkynes with naphthalene-1,8-diaminatoborane, which could be a potential route to specific isomers of naphthalene boronic acids. acs.org The choice of catalyst and borane (B79455) reagent is crucial for controlling the regioselectivity and stereoselectivity of the hydroboration reaction.

Oxidative boronation, also referred to as borylation, offers a direct method to introduce a boryl group onto an aromatic ring. This can be achieved through various catalytic systems. Iridium-catalyzed C-H borylation is a particularly effective method for the direct borylation of polycyclic aromatic hydrocarbons, including naphthalene. rsc.org This approach typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source and an iridium catalyst to facilitate the direct conversion of a C-H bond to a C-B bond. The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid. Nickel-catalyzed α-selective C-H borylations of naphthalene-based aromatic compounds have also been developed, offering complementary regioselectivity to iridium-catalyzed methods. nih.gov

Table 2: Comparison of Alternative Synthetic Routes

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydroboration | Alkynylnaphthalene | Borane (e.g., HBpin), Catalyst | High yields, good functional group tolerance | Requires synthesis of the alkyne precursor |

Synthetic Optimization and Scalability Considerations

The transition of a synthetic route from laboratory-scale to industrial production requires careful optimization of reaction parameters and consideration of scalability. For the synthesis of naphthalene boronic acids, factors such as catalyst loading, reaction time, temperature, and solvent choice are critical.

In the context of palladium-catalyzed borylation reactions, such as the Miyaura borylation, optimization of the base and the use of additives can significantly improve reaction efficiency. organic-chemistry.orgnih.gov The development of flow chemistry processes for the synthesis of boronic acids has shown promise for improving scalability and safety, particularly for reactions involving highly reactive organometallic intermediates. acs.org Continuous flow setups can allow for rapid and efficient synthesis on a multigram scale.

For catalytic C-H borylation methods, minimizing the loading of expensive noble metal catalysts (e.g., iridium, ruthenium) is a key aspect of optimization for large-scale synthesis. The development of more active and robust catalysts is an ongoing area of research. Furthermore, the purification of the final boronic acid product is a crucial step, and methods that minimize the formation of byproducts are highly desirable for simplifying downstream processing. The stability of the boronic acid product is also a consideration, with some boronic acids being prone to decomposition. frontierspecialtychemicals.com The use of protecting groups, such as the naphthalene-1,8-diaminato (dan) group, can enhance the stability of the boron-containing intermediates. acs.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most extensively utilized method for activating boronic acids in cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent example for C-C bond formation. nih.gov The versatility of palladium also extends to the formation of C-N, C-O, and C-S bonds, making it a powerful tool for the functionalization of the naphthalene core.

Suzuki-Miyaura Coupling: Scope, Limitations, and Mechanistic Elucidation

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron compound with an organohalide. numberanalytics.com this compound serves as an effective nucleophilic partner in these reactions, providing access to a wide range of functionalized naphthalene derivatives.

For the coupling of this compound, a variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. However, the choice of ligand is often more critical. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be particularly effective in promoting the coupling of challenging substrates. nih.govresearchgate.net These ligands enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. researchgate.net The selection of the appropriate catalyst-ligand system is often determined by the nature of the coupling partner and the desired reaction conditions. beilstein-journals.org

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Substrates | Key Advantages |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (in situ) | Aryl bromides, iodides | Readily available, versatile |

| Pd(OAc)₂ | SPhos | Aryl chlorides, hindered substrates | High activity, broad scope |

| Pd₂(dba)₃ | XPhos | Challenging aryl chlorides | Excellent for sterically demanding couplings |

| PdCl₂(dppf) | dppf | Heteroaryl halides | Good for electron-rich and electron-poor systems |

The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.commdpi.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. researchgate.netorganic-chemistry.org The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. researchgate.net The boronic acid is typically activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. researchgate.netnih.gov The exact mechanism of transmetalation can vary, with pathways involving either a boronate intermediate or an oxo-palladium species being proposed. mdpi.com

Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle. numberanalytics.commdpi.com

Computational studies have provided further insight into the energetics and transition states of these elementary steps, confirming the general mechanistic framework and highlighting the subtle interplay of electronic and steric effects. researchgate.net

This compound exhibits broad substrate scope in Suzuki-Miyaura couplings, reacting with a wide variety of aryl and heteroaryl halides to produce the corresponding biaryl compounds. beilstein-journals.orgresearchgate.netorganic-chemistry.orgrsc.orgnih.gov The reaction is known for its excellent functional group tolerance, allowing for the presence of esters, ketones, amides, nitriles, and other common functional groups on either coupling partner. nih.gov

However, certain limitations exist. Very sterically hindered substrates may require more specialized catalyst systems and harsher reaction conditions. nih.gov Additionally, substrates with acidic protons, such as phenols or carboxylic acids, can sometimes interfere with the reaction by reacting with the base or coordinating to the palladium center. nih.gov Despite these limitations, the Suzuki-Miyaura coupling of this compound remains a highly reliable and versatile method for the synthesis of complex biaryl molecules. organic-chemistry.org

Table 2: Examples of Substrate Scope in Suzuki-Miyaura Coupling

| Aryl Halide | Product | Typical Yield (%) |

|---|---|---|

| 4-Bromoanisole | 6-Isopropoxy-2-(4-methoxyphenyl)naphthalene | >90 |

| 2-Chloropyridine | 2-(6-Isopropoxynaphthalen-2-yl)pyridine | 85-95 |

| 1-Iodo-3-nitrobenzene | 6-Isopropoxy-2-(3-nitrophenyl)naphthalene | >90 |

| Methyl 4-bromobenzoate | Methyl 4'-(6-isopropoxynaphthalen-2-yl)biphenyl-4-carboxylate | 80-90 |

Other Palladium-Mediated Coupling Processes (e.g., C-N, C-O, C-S coupling)

While less common than C-C bond formation, palladium catalysts can also mediate the coupling of boronic acids with amines, alcohols, and thiols to form C-N, C-O, and C-S bonds, respectively. These reactions, often referred to as Buchwald-Hartwig-type aminations or etherifications, provide alternative routes for the functionalization of the naphthalene core. The mechanism is similar to the Suzuki-Miyaura coupling, but the transmetalation step involves a heteroatom nucleophile. The choice of ligand is again crucial for achieving high reactivity and selectivity in these transformations.

Copper-Mediated Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

Copper-mediated cross-coupling reactions offer a valuable alternative to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. nih.govnih.gov The Chan-Lam coupling, for instance, enables the formation of C-N and C-O bonds by coupling boronic acids with amines and alcohols, respectively. organic-chemistry.orgwikipedia.org

The Chan-Lam coupling is typically carried out using a copper(II) salt, such as Cu(OAc)₂, often in the presence of a base and an oxidant (typically air). organic-chemistry.org The mechanism is thought to involve the formation of a copper-aryl intermediate, which then undergoes reductive elimination with the heteroatom nucleophile. wikipedia.org One of the key advantages of the Chan-Lam coupling is that it can often be performed under milder conditions and is tolerant of a broader range of functional groups compared to some palladium-catalyzed systems. organic-chemistry.org For this compound, this reaction provides a direct route to the corresponding anilines and phenols, which are important synthetic intermediates.

Table 3: Comparison of Palladium and Copper-Mediated Couplings

| Feature | Palladium-Catalyzed (Suzuki-Miyaura) | Copper-Mediated (Chan-Lam) |

|---|---|---|

| Bond Formed | Primarily C-C | Primarily C-N, C-O |

| Catalyst | Pd(0)/Pd(II) complexes | Cu(II) salts |

| Ligands | Phosphines, N-heterocyclic carbenes | Often ligandless or with simple N-ligands |

| Conditions | Often requires inert atmosphere | Can often be run open to air |

| Key Advantage | High efficiency for C-C bond formation | Excellent for C-heteroatom bond formation |

Boronic Acid-Catalyzed Reactions

The catalytic activity of arylboronic acids, including this compound, is rooted in their unique electronic and structural properties. These compounds can function as both Lewis and Brønsted acids, enabling them to activate substrates in a variety of chemical reactions.

Lewis Acidity and Brønsted Acidity of Boronic Acids in Catalysis

Arylboronic acids exhibit a dual acidic nature that is fundamental to their catalytic function. The boron atom in this compound possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons. This characteristic defines its Lewis acidity. In catalytic cycles, the boronic acid can coordinate with Lewis basic functional groups, such as the oxygen atom of a carbonyl group, thereby activating the substrate towards nucleophilic attack.

In addition to their Lewis acidity, arylboronic acids can also act as Brønsted acids. While not traditional proton donors in the classical sense, their interaction with hydroxyl-containing species can facilitate proton transfer. In aqueous or alcoholic media, the boronic acid moiety can exist in equilibrium with a tetrahedral boronate species. The formation of these adducts can influence the acidity of the reaction medium and participate in protonolysis steps crucial for catalyst turnover in certain reactions. The interplay between Lewis and Brønsted acidity is a key factor in the catalytic efficacy of boronic acids.

Applications in Dehydrative Condensations and C-C Bond Formations

Arylboronic acids have emerged as effective catalysts for dehydrative condensation reactions, which involve the formation of a new bond with the concomitant removal of a water molecule. These reactions are highly atom-economical and environmentally benign. In the context of this compound, its catalytic utility would extend to the formation of esters and amides from carboxylic acids and alcohols or amines, respectively. The catalytic cycle typically involves the activation of the carboxylic acid by the boronic acid to form a reactive acylboronate intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine, leading to the desired product and regeneration of the boronic acid catalyst.

Furthermore, arylboronic acids can catalyze the formation of carbon-carbon (C-C) bonds. bath.ac.uk These reactions often proceed through the activation of an alcohol to form a carbocationic intermediate, which can then be trapped by a suitable carbon nucleophile. While specific studies detailing the use of this compound in C-C bond formation are not prevalent in the reviewed literature, the general mechanism suggests its potential applicability in reactions such as Friedel-Crafts-type alkylations. bath.ac.uk

Role in Selective Esterification and Amidation

The catalytic role of arylboronic acids in esterification and amidation reactions is particularly noteworthy for its selectivity. nih.govorganic-chemistry.orgtcichemicals.com By facilitating the reaction under milder conditions than traditional acid catalysis, boronic acid catalysts can often tolerate a wider range of functional groups, leading to higher chemoselectivity. For instance, in the presence of multiple hydroxyl or amino groups, a boronic acid catalyst might preferentially activate a specific carboxylic acid, or vice-versa, based on steric and electronic factors.

A cooperative catalytic system involving an arylboronic acid and a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), has been shown to be highly effective for dehydrative condensation. nih.govtcichemicals.com This dual-catalyst system enhances the formation of the active acylating intermediate, leading to efficient amidation even with less reactive substrates. While direct experimental data for this compound in such systems is limited, its structural similarity to other effective arylboronic acid catalysts suggests its potential utility in promoting selective esterification and amidation reactions.

Non-Coupling Reactivity and Functional Group Transformations

Beyond its catalytic applications, this compound can undergo a variety of non-coupling reactions, leading to the formation of different functional groups and derivatives. These transformations are important for the synthesis of more complex molecules and for the protection or modification of the boronic acid moiety.

Protodeboronation and Stability Considerations

Protodeboronation is a common side reaction for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process can be detrimental in reactions where the boronic acid functionality is required for a subsequent transformation, such as in Suzuki-Miyaura cross-coupling reactions. The susceptibility of an arylboronic acid to protodeboronation is influenced by several factors, including the electronic nature of the aryl group, the reaction temperature, and the pH of the medium. wikipedia.orgnih.goved.ac.uked.ac.uk

Generally, electron-rich arylboronic acids are more prone to protodeboronation. The isopropoxy group on the naphthalene ring of this compound is an electron-donating group, which might increase its susceptibility to this degradation pathway under certain conditions. Understanding the stability of this compound towards protodeboronation is crucial for optimizing its use in synthesis and catalysis. Kinetic studies on related arylboronic acids have shown that protodeboronation can proceed through different mechanistic pathways depending on the reaction conditions. nih.goved.ac.uked.ac.uk

Derivatization to Boronic Esters and Other Boronates

The boronic acid functional group of this compound can be readily converted into a variety of boronic esters. This derivatization is often performed to enhance the stability of the compound, improve its solubility in organic solvents, or to modulate its reactivity. A common method for the synthesis of boronic esters is the condensation of the boronic acid with a diol, such as pinacol, in the presence of a dehydrating agent or under azeotropic conditions. orgsyn.org The resulting pinacol boronate ester is typically more stable towards protodeboronation and oxidation than the parent boronic acid.

The formation of boronic esters is a reversible process, and the boronic acid can be regenerated by hydrolysis under acidic or basic conditions. This reversible protection strategy is widely employed in multi-step synthesis. The table below illustrates the common types of diols used for the derivatization of boronic acids.

| Diol Name | Resulting Boronate Ester | Key Features of the Ester |

| Pinacol | Pinacol boronate ester | Increased stability, good solubility in organic solvents, crystalline solid. |

| Ethylene Glycol | Dioxaborolane | Common protecting group, readily hydrolyzed. |

| 1,3-Propanediol | Dioxaborinane | Forms a six-membered ring, stability can vary. |

| Diethanolamine | Diethanolamine boronate | Forms a stable, crystalline adduct, often used for purification and storage. |

The conversion of this compound to its corresponding boronic esters allows for its participation in a broader range of chemical transformations where the free boronic acid might be unsuitable.

Imination and Condensation Reactions

Detailed mechanistic studies and specific research findings on the imination and condensation reactions of this compound are not extensively available in the current body of scientific literature. However, the reactivity of this compound can be inferred from the well-established chemistry of boronic acids in general. Boronic acids are versatile reagents known to participate in a variety of condensation reactions, which are crucial for the formation of new chemical bonds and the synthesis of complex molecules.

In a broader context, boronic acids are known to undergo self-condensation reactions, particularly under conditions that favor dehydration. alibaba.combldpharm.com These reactions typically lead to the formation of boroxines, which are cyclic trimers of the boronic acid. The formation of such species is a reversible process, and the equilibrium can be influenced by factors such as solvent, temperature, and the presence of water.

Furthermore, boronic acids can catalyze condensation reactions between other functional groups. For instance, they have been shown to accelerate Schiff base condensations between amines and carbonyl compounds. This catalytic activity is attributed to the Lewis acidic nature of the boron atom, which can activate the carbonyl group towards nucleophilic attack by the amine. Mechanistic investigations into boron-catalyzed amidation reactions suggest that the formation of various intermediates, including acyloxyboron species, plays a key role in facilitating the reaction. It is proposed that for catalysis to be effective, the boron atom requires at least three free coordination sites.

While specific data tables for the reactivity of this compound in imination and condensation reactions cannot be provided due to the lack of dedicated studies, it is reasonable to expect that its behavior would be in line with that of other arylboronic acids. The isopropoxy and naphthalene moieties would primarily influence the steric and electronic properties of the boronic acid, which in turn could affect reaction rates and equilibria. For example, the bulky isopropoxy group might sterically hinder the approach of reactants, while the electron-donating nature of the alkoxy group could modulate the Lewis acidity of the boron center.

Future research in this area would be necessary to fully elucidate the specific reactivity profile of this compound and to quantify its catalytic activity in imination and condensation reactions. Such studies would likely involve kinetic analyses, spectroscopic identification of intermediates, and computational modeling to map out the reaction pathways and transition states.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry offer a framework for developing more environmentally friendly and efficient chemical processes. For a compound like this compound, these principles can be applied to both its synthesis and its subsequent use in catalytic reactions, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Development of Environmentally Benign Reaction Conditions and Solvent Systems

Traditional methods for synthesizing arylboronic acids often involve the use of hazardous reagents and volatile organic solvents. google.com A greener approach to the synthesis of this compound would focus on alternative reaction conditions and solvent systems. The synthesis typically proceeds from an aryl halide, such as 6-isopropoxy-2-bromonaphthalene, which can be prepared from 2-naphthol (B1666908) through bromination and subsequent etherification. orgsyn.orgorgsyn.org The conversion of the aryl halide to the boronic acid is commonly achieved via a Grignard reagent, which is then quenched with a trialkyl borate. google.com

Green chemistry principles encourage the use of safer solvents with lower environmental impact. For instance, the use of tetrahydrofuran (B95107) (THF), a common solvent in Grignard reactions, could be replaced with more sustainable alternatives like 2-methyl-THF, which is derived from renewable resources and has a better environmental profile. sciencepg.com Furthermore, advancements in catalysis, such as iridium-catalyzed C-H activation, offer a more direct route to arylboronic esters from the corresponding arene, potentially bypassing the need for halogenated intermediates altogether. illinois.edu Such a direct borylation method would significantly improve the greenness of the synthesis of this compound.

In its application, particularly in Suzuki-Miyaura cross-coupling reactions, the use of water as a solvent or in micellar systems is a key green chemistry strategy. nih.gov These approaches can reduce the reliance on volatile organic compounds and often lead to simplified product purification.

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in incorporating all reactant atoms into the final desired product. researchgate.net By optimizing atom economy, the generation of waste is inherently minimized.

The traditional synthesis of arylboronic acids via Grignard reagents and trialkyl borates has a moderate atom economy due to the formation of stoichiometric byproducts. google.com More atom-economical routes, such as the direct C-H borylation mentioned earlier, are highly desirable as they reduce the number of synthetic steps and the amount of waste generated. illinois.edunih.gov In this approach, an iridium catalyst facilitates the direct reaction of the C-H bond of 6-isopropoxynaphthalene with a boron-containing reagent, incorporating the boron atom directly into the naphthalene core.

In the application of this compound, its use as a catalyst itself, rather than a stoichiometric reagent, represents a significant improvement in atom economy. researchgate.netacs.org Boronic acid catalysis is an emerging field where these compounds can activate substrates like carboxylic acids and alcohols for various transformations, producing water as the only byproduct in many cases. researchgate.netacs.org This catalytic approach avoids the need for stoichiometric activating agents, which are often a major source of waste. researchgate.net

Table 1: Comparison of Synthetic Strategies for Arylboronic Acids based on Green Chemistry Principles

| Synthetic Strategy | Green Chemistry Advantages | Potential for this compound |

|---|---|---|

| Grignard Route | Well-established and versatile. | Can be improved with greener solvents and optimized reaction conditions. |

| Direct C-H Borylation | High atom economy, fewer synthetic steps, avoids halogenated intermediates. | A highly promising but potentially challenging route requiring specific catalyst development. |

| Boronic Acid Catalysis | High atom economy, water as a byproduct, avoids stoichiometric activators. | Can be explored for novel, waste-free transformations utilizing the catalytic properties of the boronic acid. |

Computational and Theoretical Investigations of this compound

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. These theoretical insights can guide the design of more efficient synthetic routes and the development of novel applications.

Electronic Structure Analysis and Reactivity Predictions

The isopropoxy group at the 6-position is an electron-donating group, which is expected to increase the electron density of the naphthalene ring system and raise the energy of the HOMO. This, in turn, would make the molecule more susceptible to electrophilic attack and could influence its reactivity in cross-coupling reactions. iau.ir The boronic acid group, on the other hand, is electron-withdrawing and will affect the electronic properties in a different manner. Computational studies can precisely quantify these substituent effects on the electronic structure and predict the most likely sites for chemical reactions. sciencepg.comiau.irresearchgate.net

Furthermore, theoretical calculations can predict various molecular properties such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data to validate the computational model. tandfonline.com

Mechanistic Modeling of Catalytic Cycles and Reaction Pathways

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a common coupling partner. libretexts.org Computational modeling can provide a detailed understanding of the reaction mechanism, including the elementary steps of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govacs.orgresearchgate.net

For the Suzuki-Miyaura reaction involving this compound, mechanistic modeling can help to:

Elucidate the role of the base: The base is crucial for the activation of the boronic acid, but its exact role in the transmetalation step is complex. Computational studies can model the interaction of the base with the boronic acid and the palladium catalyst to clarify this role. researchgate.net

Investigate the transmetalation step: This is often the rate-determining step of the catalytic cycle. Modeling can help to understand how the isopropoxy substituent influences the rate and efficiency of the transfer of the naphthalene group from boron to palladium. nih.govillinois.edu

Predict the effect of ligands: The choice of ligand on the palladium catalyst can have a dramatic effect on the outcome of the reaction. Computational modeling can be used to screen different ligands and predict which ones will be most effective for a given substrate combination.

By providing a deeper understanding of the reaction mechanism, computational studies can accelerate the development of more efficient and selective catalytic systems for reactions involving this compound. nih.govillinois.edu

Table 2: Key Parameters from Computational Analysis and Their Significance

| Computational Parameter | Significance for this compound |

|---|---|

| HOMO/LUMO Energies | Predicts reactivity towards electrophiles and nucleophiles, and optical properties. |

| Electron Density Distribution | Identifies electron-rich and electron-poor regions, predicting sites of reaction. |

| Transition State Energies | Determines the activation barriers for reaction steps, allowing for mechanistic insights. |

| Reaction Pathway Modeling | Elucidates the step-by-step mechanism of complex catalytic cycles like the Suzuki-Miyaura reaction. |

Emerging Roles of this compound in Novel Reaction Development

While this compound is well-established as a reagent in Suzuki-Miyaura cross-coupling, ongoing research is exploring its potential in a wider range of applications, driven by the unique properties of the naphthalene core and the boronic acid functionality.

One emerging area is the use of naphthalene boronic acid derivatives as enzyme stabilizers. A patent has disclosed that related compounds, such as 6-hydroxynaphthalene-2-boronic acid, show a remarkable capacity to stabilize enzymes in liquid detergent formulations. google.com This suggests a potential application for this compound in biotechnology and industrial processes where enzyme stability is crucial. The boronic acid moiety can reversibly interact with the active sites of enzymes, protecting them from degradation. google.com

Furthermore, the field of medicinal chemistry is continuously seeking novel molecular scaffolds. Naphthalene-based compounds are prevalent in many biologically active molecules, and the introduction of a boronic acid group can enhance or modify their therapeutic properties. nih.govnih.govresearchgate.netnih.gov Boronic acids are known to act as inhibitors for various enzymes, including proteases, making them valuable pharmacophores. nih.govgoogle.com The this compound scaffold could be a starting point for the design of new therapeutic agents. digitellinc.com

In materials science, the rigid and planar structure of the naphthalene core makes it an attractive component for organic electronic materials. The boronic acid group provides a convenient handle for further functionalization, allowing for the synthesis of complex architectures with tailored electronic and optical properties. digitellinc.com

The development of novel catalytic reactions where the boronic acid itself acts as the catalyst is another exciting frontier. acs.org As previously mentioned, boronic acid catalysis offers an atom-economical and environmentally friendly approach to a variety of organic transformations. researchgate.netacs.org Exploring the catalytic activity of this compound in reactions such as dehydrative C-C bond formation could lead to new and sustainable synthetic methodologies. acs.org

Comparison with Analogous Naphthalene Boronic Acids

The primary differences between the isopropoxy, methoxy (B1213986), and hydroxy groups lie in their electronic donating capabilities and their steric bulk. These differences can influence properties such as Lewis acidity (pKa), solubility, and reactivity in cross-coupling reactions like the Suzuki-Miyaura coupling.

Electronic Effects

The electronic nature of the substituent on an arylboronic acid can significantly alter its Lewis acidity. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, which in turn is relayed to the boron atom. This increased electron density on boron makes it a weaker Lewis acid, resulting in a higher pKa value.

Hydroxy (-OH): The hydroxyl group is a potent electron-donating group through resonance (mesomeric effect), although it has an electron-withdrawing inductive effect. Its Hammett constant (σp) is approximately -0.37, indicating strong electron-donating character.

Methoxy (-OCH₃): The methoxy group is also a strong electron-donating group via resonance, with a Hammett constant (σp) of about -0.27. It is slightly less electron-donating than the hydroxyl group.

Isopropoxy (-OCH(CH₃)₂): The isopropoxy group is also an electron-donating group. Its electronic effect is expected to be comparable to or slightly stronger than the methoxy group due to the inductive effect of the two additional methyl groups.

Based on these electronic effects, the Lewis acidity of the boronic acids is expected to decrease (and pKa to increase) in the following order: 6-hydroxynaphthalene-2-boronic acid being the weakest acid (highest pKa), followed by the isopropoxy and methoxy analogues. This modulation of Lewis acidity is critical as it can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. researchgate.net

Steric Effects

Steric hindrance can play a significant role in the reactivity of naphthalene derivatives. canterbury.ac.nz The size of the substituent at the 6-position can influence the approach of catalytic species and other reactants to the molecule. The steric bulk of the substituents increases in the order:

-OH < -OCH₃ < -OCH(CH₃)₂

The isopropoxy group is considerably bulkier than the methoxy group, which is in turn larger than the hydroxyl group. While the 6-position is relatively remote from the 2-position, this steric bulk can affect intermolecular interactions, crystal packing, and solubility. In the context of catalysis, a bulkier substituent might sterically hinder the coordination of the boronic acid to the metal center, potentially slowing down reaction rates compared to less hindered analogues. For instance, significant steric hindrance between bulky isopropyl and naphthalene groups has been shown to create a barrier to bond rotation in other systems. researchgate.net

Reactivity in Suzuki-Miyaura Coupling

The outcome and rate of a Suzuki-Miyaura coupling reaction are dependent on a delicate balance between the electronic and steric properties of the boronic acid. The transmetalation step, often rate-determining, is facilitated by a more nucleophilic boronate species, which is formed by the reaction of the boronic acid with a base.

6-Hydroxynaphthalene-2-boronic acid: The acidic proton of the hydroxyl group can complicate reactions under basic conditions, potentially requiring protection or specific base selection. However, its strong electron-donating nature enhances the nucleophilicity of the naphthalene ring.

6-Methoxynaphthalene-2-boronic acid: This compound is a common reagent in Suzuki couplings. Its methoxy group provides good electron donation without the complication of an acidic proton, making it a reliable coupling partner.

This compound: The increased steric bulk of the isopropoxy group could potentially lead to lower reaction rates compared to the methoxy analogue if steric hindrance impedes the approach to the catalytic center. mdpi.com Conversely, its slightly enhanced electron-donating character could favor the transmetalation step. The ultimate reactivity would depend on the specific catalytic system and substrates involved.

Comparative Data Table

The following table summarizes the key properties and expected relative reactivity of the three analogous naphthalene boronic acids based on established chemical principles. Direct comparative experimental data under identical conditions is scarce in the literature; therefore, some parameters are presented as qualitative comparisons.

| Property | 6-Hydroxynaphthalene-2-boronic acid | 6-Methoxynaphthalene-2-boronic acid | This compound |

| Molecular Formula | C₁₀H₉BO₃ | C₁₁H₁₁BO₃ | C₁₃H₁₅BO₃ |

| Molecular Weight | 187.99 g/mol | 202.02 g/mol | 230.07 g/mol |

| Electronic Effect | Strong electron-donating (-0.37) | Strong electron-donating (-0.27) | Strong electron-donating (est. > -0.27) |

| Relative Steric Bulk | Small | Medium | Large |

| Relative Lewis Acidity | Weakest (Highest pKa) | Intermediate | Weak (High pKa) |

| Expected Reactivity | High (may require specific conditions) | High | High (potentially reduced by sterics) |

Conclusion

Summary of Major Research Advancements and Contributions of 6-Isopropoxynaphthalene-2-boronic Acid to Organic Chemistry

This compound has established its significance in organic chemistry primarily as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The primary contribution of this specific boronic acid is its ability to introduce the 6-isopropoxynaphthalene moiety into a wide array of organic molecules.

The isopropoxy group, a bulky and electron-donating substituent, can significantly influence the electronic and steric properties of the resulting compounds. This makes this compound a valuable precursor in the synthesis of:

Pharmaceutical Intermediates: The naphthalene (B1677914) core is a common scaffold in many biologically active compounds. The isopropoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties such as absorption and distribution. While specific drug candidates incorporating this exact fragment are not extensively documented in publicly available literature, the general utility of functionalized naphthalene boronic acids in medicinal chemistry is well-established. evonik.comarborpharmchem.com

Advanced Materials: The photophysical properties of the naphthalene ring system are of great interest in materials science. The introduction of an isopropoxy group can modulate the fluorescence and electronic characteristics of naphthalene-based materials, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. Research in this area often involves the synthesis of highly substituted aromatic compounds where Suzuki coupling with reagents like this compound would be a key synthetic step.

Complex Organic Synthesis: As a synthetic intermediate, this compound provides a reliable method for constructing complex biaryl systems. The stability and reactivity of boronic acids make them compatible with a wide range of functional groups, allowing for their incorporation at various stages of a synthetic sequence.

A significant body of research underscores the utility of naphthalene boronic acid derivatives in various synthetic transformations. While specific studies focusing exclusively on the 6-isopropoxy derivative are limited, the established reactivity patterns of similar compounds provide a strong basis for its application. The general reaction scheme for a Suzuki-Miyaura coupling involving this compound is depicted below:

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Aryl/Vinyl Halide or Triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 2-Aryl/Vinyl-6-isopropoxynaphthalene |

This reaction's broad applicability and mild conditions have made it a favored method for constructing C(sp²)–C(sp²) bonds. capes.gov.br

Identification of Remaining Challenges and Unexplored Research Avenues

Despite its utility, the full potential of this compound remains to be explored. Several challenges and research avenues can be identified:

Limited Commercial Availability and Cost: Like many specialized reagents, the availability and cost of this compound can be a barrier to its widespread use in large-scale applications. The development of more efficient and scalable synthetic routes to this compound would be a valuable contribution.

Exploration of Novel Applications: While its role in Suzuki coupling is clear, its application in other modern cross-coupling reactions, such as Chan-Lam and Liebeskind-Srogl couplings, is an area ripe for investigation. These reactions would expand the repertoire of synthetic methods for incorporating the 6-isopropoxynaphthyl group.

Development of Novel Bioactive Molecules: A systematic exploration of molecules containing the 6-isopropoxynaphthalene moiety for various biological targets is a significant unexplored avenue. Its structural features could be leveraged to design novel inhibitors for enzymes or modulators of protein-protein interactions.

Investigation of Material Properties: Detailed studies on the photophysical and electronic properties of polymers and small molecules derived from this boronic acid are needed. Such research could lead to the development of new materials with tailored properties for specific applications in electronics and photonics. For instance, its use in the synthesis of covalent organic frameworks (COFs) could yield materials with interesting porous and catalytic properties.

Catalytic Applications: The potential for derivatives of this compound to act as ligands for transition metal catalysts is another area for future research. The steric and electronic properties of the naphthalene system could lead to catalysts with unique reactivity and selectivity.

Broader Scientific Impact on Synthetic Methodology and Chemical Innovation

The true impact of a building block like this compound lies in its contribution to the broader landscape of synthetic chemistry and chemical innovation. The development and availability of a diverse array of functionalized boronic acids have been a driving force behind the widespread adoption of the Suzuki-Miyaura coupling, a reaction that was recognized with the 2010 Nobel Prize in Chemistry.

This specific boronic acid contributes to this legacy by:

Expanding the Toolbox of Synthetic Chemists: It provides a reliable and predictable way to introduce a specific, functionalized aromatic group. This allows for the systematic modification of molecular structures to probe structure-activity relationships in drug discovery and to fine-tune the properties of materials.

Facilitating Convergent Synthesis: The use of boronic acids in cross-coupling reactions promotes convergent synthetic strategies. This means that complex molecules can be assembled from smaller, pre-functionalized fragments, which is often more efficient than linear synthetic routes.

Promoting "Green" Chemistry: The Suzuki-Miyaura coupling is generally considered a relatively "green" reaction due to its high atom economy and the generation of non-toxic boron-containing byproducts. The use of stable, solid boronic acids like this compound further contributes to the safety and environmental friendliness of synthetic processes. nih.gov

Q & A

(Basic) What are the typical synthetic routes for preparing 6-Isopropoxynaphthalene-2-boronic acid?

This compound is synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized naphthalene derivatives. A common approach involves:

Halogenation : Introduce a halogen (e.g., bromine) at the naphthalene 2-position.

Isopropoxy Substitution : Replace the halogen with an isopropoxy group via nucleophilic aromatic substitution.

Borylation : Use Miyaura borylation (Pd-catalyzed reaction with bis(pinacolato)diboron) to install the boronic acid group .

For unstable intermediates, slow-release strategies (e.g., MIDA boronates) can stabilize the boronic acid during synthesis .

(Basic) Which coupling reactions are most compatible with this compound?

This compound is primarily used in:

- Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with aryl halides to form biaryl structures. Sterically hindered catalysts (e.g., PdCl₂(dtbpf)) improve yields .

- Liebeskind-Srogl Coupling : Thiol ester-mediated coupling for ketone synthesis .

- Copper-Promoted Cross-Coupling : For C–N or C–O bond formation under mild conditions .

(Advanced) How can the instability of this compound be mitigated during cross-coupling reactions?

Instability arises from protodeboronation or oxidation. Solutions include:

- MIDA Boronates : Air-stable derivatives that slowly release the boronic acid during reactions .

- Optimized Catalysts : Bulky ligands (e.g., N-heterocyclic carbenes) reduce side reactions .

- Low-Temperature Conditions : Minimize decomposition during prolonged reactions .

(Advanced) What analytical techniques are recommended for characterizing this compound and its reaction products?

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation; ¹¹B NMR to verify boronic acid integrity .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- HPLC : Reverse-phase HPLC with UV detection to assess purity and monitor reaction progress .

- X-ray Crystallography : For absolute stereochemical determination in enantioselective reactions .

(Basic) What purification methods are effective for isolating this compound?

- Recrystallization : Use polar aprotic solvents (e.g., THF/hexane mixtures).

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane.

- HPLC : Preparative HPLC for high-purity isolation, especially for enantiomeric separation .

(Advanced) How do steric effects from the isopropoxy group influence reaction outcomes?

The isopropoxy group introduces steric hindrance, which:

- Slows reaction kinetics in cross-coupling, requiring higher temperatures or longer reaction times.

- Favors electron-deficient aryl partners to offset steric strain.

- Necessitates bulky ligands (e.g., DavePhos) to stabilize the Pd center in Suzuki-Miyaura reactions .

(Advanced) How should researchers address contradictions in catalytic efficiency reported across studies?

Discrepancies often arise from:

- Ligand Effects : Electron-rich ligands accelerate oxidative addition but may increase side reactions.

- Solvent Polarity : Polar solvents (DMF, DMSO) improve solubility but may destabilize boronic acids.

- Additives : Bases (e.g., K₂CO₃) or fluoride sources (e.g., CsF) can alter reaction pathways .

Methodological Recommendations : - Replicate conditions from high-yield studies (e.g., Kinzel et al. 2010 for fast couplings ).

- Use kinetic studies to identify rate-limiting steps.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst System | Ligand | Key Advantages | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Bioxazoline-derived NHC | High activity with steric hindrance | Altenhoff 2000 |

| PdCl₂(dtbpf) | dtbpf | Fast coupling for unstable boronic acids | Kinzel 2010 |

| Pd(II)/MIDA Boronate | None (slow-release) | Stabilizes boronic acid in situ | Knapp 2009 |

(Advanced) What strategies resolve byproduct formation in enantioselective reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.